molecular formula C9H14O B146766 trans,trans-2,4-Nonadienal CAS No. 5910-87-2

trans,trans-2,4-Nonadienal

Cat. No.: B146766
CAS No.: 5910-87-2
M. Wt: 138.21 g/mol
InChI Key: ZHHYXNZJDGDGPJ-BSWSSELBSA-N
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Description

Trans,trans-2,4-Nonadienal is an organic compound with the chemical formula C9H14O. It is a colorless to pale yellow liquid characterized by its aldehyde functional group and double bonds. This compound is known for its role as a flavor and fragrance ingredient, imparting a strong fatty, floral odor. It naturally occurs in various foods such as avocado, Brazil nut, caviar, cooked beef, chicken, pork, and roasted peanut .

Mechanism of Action

Remember, this compound isn’t just a mouthful to pronounce—it’s a key player in our sensory experiences and cellular dynamics! 🌟 . If you have any more questions or need further details, feel free to ask! 🤗

Preparation Methods

Trans,trans-2,4-Nonadienal can be synthesized through several methods:

Chemical Reactions Analysis

Trans,trans-2,4-Nonadienal undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Addition Reactions: It can form adducts in the presence of tetrahydrofuran (THF).

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

Trans,trans-2,4-Nonadienal has diverse applications in scientific research:

Comparison with Similar Compounds

Trans,trans-2,4-Nonadienal can be compared with other similar compounds such as:

This compound stands out due to its unique combination of double bonds and aldehyde group, making it valuable in both research and industrial applications.

Properties

IUPAC Name

(2E,4E)-nona-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
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DSSTOX Substance ID

DTXSID30884198
Record name 2,4-Nonadienal, (2E,4E)-
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Molecular Weight

138.21 g/mol
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Physical Description

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral
Record name 2,4-Nonadienal, (2E,4E)-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2,4-Nonadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.850-0.870
Record name 2,4-Nonadienal
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CAS No.

5910-87-2, 6750-03-4, 30551-17-8
Record name (E,E)-2,4-Nonadienal
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Record name 2,4-Nonadienal, (2E,4E)-
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Record name 2,4-Nonadienal, (2E,4E)-
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Record name Nonadienal
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Record name trans,trans-nona-2,4-dienal
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Record name Nona-2,4-dien-1-al
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Record name 2,4-NONADIENAL, (2E,4E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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